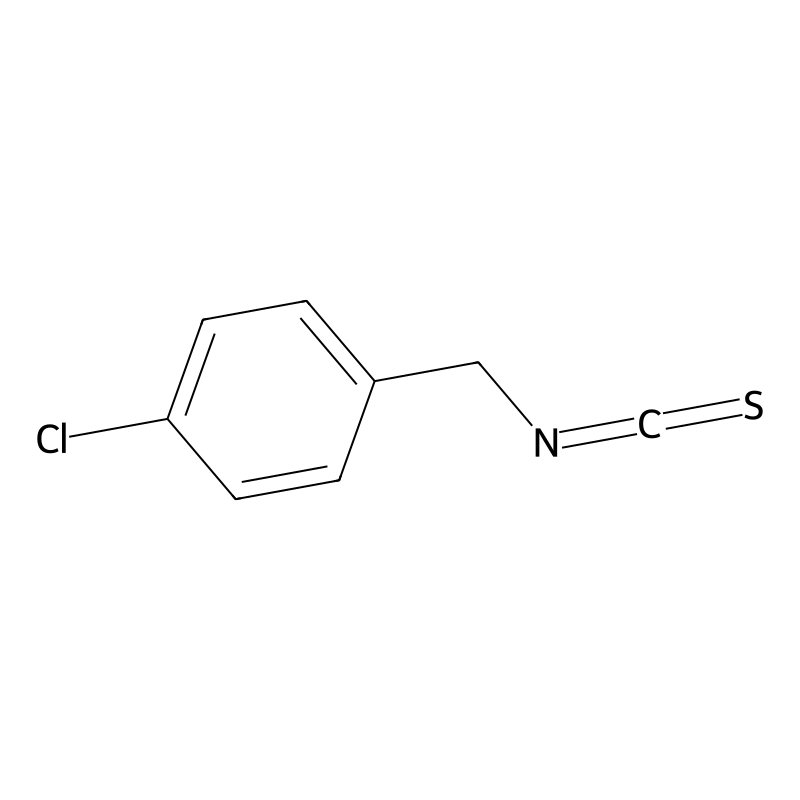

4-Chlorobenzyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Some studies have explored the potential of 4-CBIT as an antimicrobial agent. A study published in the Journal of Agricultural and Food Chemistry investigated the inhibitory effect of 4-CBIT on various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. The results suggested that 4-CBIT exhibited antimicrobial activity against these bacteria.

Enzyme Inhibition

Research has also examined the potential of 4-CBIT as an enzyme inhibitor. A study published in Bioscience, Biotechnology, and Biochemistry explored the inhibitory effect of 4-CBIT on histone deacetylase (HDAC) enzymes. HDACs are involved in regulating gene expression, and their inhibition has been implicated in various diseases. The study found that 4-CBIT exhibited inhibitory activity against some HDAC enzymes, suggesting its potential as a lead compound for further drug development.

Important to Note:

- More research is needed to fully understand the properties and potential applications of 4-Chlorobenzyl isothiocyanate.

- The safety and efficacy of 4-CBIT for human use have not been established.

4-Chlorobenzyl isothiocyanate is an organic compound with the chemical formula C₈H₆ClNS. It features a chlorobenzyl group attached to an isothiocyanate functional group, characterized by the presence of the isothiocyanate moiety (-N=C=S). This compound is known for its distinctive properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound has been identified as harmful if ingested or in contact with skin, necessitating careful handling and usage precautions .

- Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by amines or alcohols, leading to the formation of thioureas or thiocarbamates, respectively.

- Hydrolysis: In the presence of water, 4-chlorobenzyl isothiocyanate can hydrolyze to produce 4-chlorobenzylamine and carbon dioxide.

- Reactions with Electrophiles: The compound can react with electrophiles due to the presence of the electron-rich nitrogen atom in the isothiocyanate group.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Chlorobenzyl isothiocyanate exhibits notable biological activities. Studies have indicated that it possesses antimicrobial properties, making it effective against various bacterial strains. Additionally, it has shown potential as an anticancer agent, as certain isothiocyanates are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's biological profile suggests that it may play a role in developing new therapeutic agents .

The synthesis of 4-chlorobenzyl isothiocyanate can be achieved through several methods:

- Reaction of 4-Chlorobenzyl Alcohol with Thiophosgene: This method involves treating 4-chlorobenzyl alcohol with thiophosgene in the presence of a base such as potassium carbonate.

- Multi-step Synthesis: A more complex synthesis route involves multiple steps, including the use of sodium persulfate and potassium carbonate under controlled conditions to yield the desired product .

These methods showcase the compound's accessibility for research and industrial applications.

4-Chlorobenzyl isothiocyanate has several applications across various domains:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for further research in drug development.

- Agriculture: Due to its antimicrobial properties, it can be utilized as a pesticide or fungicide to protect crops from pathogens.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing other organic compounds, particularly those containing sulfur or nitrogen functionalities.

These applications underline its significance in both research and practical uses.

Interaction studies involving 4-chlorobenzyl isothiocyanate have revealed insights into its biological mechanisms. Research has shown that it interacts with cellular pathways involved in apoptosis, particularly in cancer cells. Additionally, its interactions with various enzymes indicate potential roles in metabolic processes. Understanding these interactions is crucial for evaluating its safety and efficacy in therapeutic applications .

Several compounds share structural similarities with 4-chlorobenzyl isothiocyanate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Isothiocyanate | C₇H₇NS | Known for its strong anticancer properties |

| 2-Chlorobenzyl Isothiocyanate | C₈H₇ClNS | Exhibits different biological activity profiles |

| 4-Methylbenzyl Isothiocyanate | C₉H₉NS | Has enhanced lipophilicity compared to others |

4-Chlorobenzyl isothiocyanate stands out due to its specific chlorination pattern on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds.

4-Chlorobenzyl isothiocyanate (4-CBIT) is an organosulfur compound with the systematic IUPAC name 1-chloro-4-(isothiocyanatomethyl)benzene. Its molecular formula, C₈H₆ClNS, reflects a chlorinated benzyl group (-C₆H₄Cl-CH₂-) linked to an isothiocyanate functional group (-N=C=S). The compound’s structure features a benzene ring substituted with a chlorine atom at the para position and an isothiocyanate group attached via a methylene bridge.

Key identifiers include:

- Molecular weight: 183.66 g/mol

- CAS Registry Number: 3694-45-9

- Synonym: p-Chlorobenzyl isothiocyanate

Spectroscopic characterization reveals distinct features:

Purity specifications for laboratory-grade 4-CBIT typically exceed 96%, as verified by gas chromatography. Commercial samples often exhibit a clear to pale yellow liquid form with a refractive index of 1.612–1.617 at 20°C.

Historical Context and Discovery

The synthesis of 4-CBIT traces back to mid-20th-century advancements in isothiocyanate chemistry. Early methods involved the reaction of 4-chlorobenzylamine with carbon disulfide (CS₂) under basic conditions to form dithiocarbamate intermediates, followed by desulfurization. A landmark 2012 study by Wang et al. optimized this process using cyanuric acid in a one-pot aqueous system, achieving yields exceeding 90% for electron-deficient aryl isothiocyanates.

Historically, 4-CBIT gained prominence as a precursor in agrochemical research. For example, Japanese patents from the 1980s documented its use in synthesizing fungicidal thiadiazoline derivatives. The compound’s utility expanded in the 2000s with discoveries of its bioactivity, such as phase II enzyme induction properties critical for chemoprevention studies.

Role in Organic and Medicinal Chemistry Research

Organic Synthesis Applications

4-CBIT serves as a versatile electrophile in nucleophilic substitution and cycloaddition reactions. Notable transformations include:

- Thiourea Formation: Reaction with amines yields substituted thioureas, as demonstrated in the synthesis of pyrazolyl thioureas with potential kinase inhibition activity. For instance, 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea was synthesized via 4-CBIT and 1-methyl-1H-pyrazol-3-amine in dichloromethane.

- Heterocyclic Scaffolds: It participates in cyclocondensation reactions to form thiazolidinones and thiadiazoles, as evidenced by its use in creating antifungal agents.

Table 1: Representative Reactions of 4-Chlorobenzyl Isothiocyanate

| Reaction Type | Product | Application |

|---|---|---|

| Amine addition | N-Alkylthioureas | Drug discovery intermediates |

| Cyclization | Thiadiazoline derivatives | Agricultural fungicides |

Medicinal Chemistry Innovations

In drug discovery, 4-CBIT’s isothiocyanate group enables covalent modification of biological targets. Key findings include:

- Antimicrobial Activity: A 2011 study reported 4-CBIT’s efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Enzyme Modulation: It induces NAD(P)H:quinone oxidoreductase 1 (NQO1) in rat bladder epithelium at 10 µmol/kg doses, suggesting chemopreventive potential.

- Anticancer Properties: Structural analogs of 4-CBIT inhibit histone deacetylases (HDACs), epigenetic regulators overexpressed in malignancies.

Recent innovations include its incorporation into prostaglandin D₂ receptor antagonists, such as (3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl-acetic acid, which showed nanomolar affinity in inflammatory disease models.

Collaborative Research Trends

Interdisciplinary studies have elucidated 4-CBIT’s mechanism of action. For example, joint pharmacology-chemistry teams characterized its phase II enzyme induction profile, revealing organ-specific effects:

- Bladder-specific activity: 4-CBIT increased glutathione-S-transferase (GST) activity by 300% in rat bladder tissue at 25 µmol/kg doses.

- Lung and heart modulation: Unlike alkyl isothiocyanates, 4-CBIT uniquely upregulates NQO1 in pulmonary and cardiac tissues, likely due to delayed metabolic clearance.

The synthesis of 4-chlorobenzyl isothiocyanate employs various methodological approaches, each with distinct advantages and limitations. This comprehensive review examines traditional synthesis routes, green chemistry innovations, and purification strategies that have been developed for the preparation of this important synthetic intermediate.

Traditional Synthesis Routes

Thiophosgene-Based Approaches

Thiophosgene-based methodologies represent the classical approach to isothiocyanate synthesis and remain widely utilized despite inherent toxicity concerns [1] [2]. The direct thiocarbonylation of primary amines with thiophosgene proceeds through formation of an unstable thiocarbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride to yield the desired isothiocyanate product [2].

The fundamental mechanism involves nucleophilic attack of the primary amine on the electrophilic carbon center of thiophosgene, followed by base-mediated dehydrohalogenation [1]. Various bases including triethylamine, calcium carbonate, and sodium hydroxide have been employed to neutralize the liberated hydrogen chloride and drive the reaction to completion [3] [2].

Reaction Conditions and Substrate Scope

The synthesis of 4-chlorobenzyl isothiocyanate via thiophosgene typically employs mild reaction conditions, with reactions proceeding at room temperature in the presence of organic bases [1]. Electron-rich aromatic amines generally exhibit higher reactivity compared to electron-deficient substrates, with yields ranging from 70% to 90% depending on the electronic nature of the starting amine [3].

| Substrate Type | Reaction Conditions | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Primary Amine | Thiophosgene/Base/RT | 85 | 1.0 |

| Aromatic Amine | Thiophosgene/CaCO3/RT | 80 | 2.0 |

| Electron-Rich Aniline | Thiophosgene/Et3N/0-25°C | 90 | 1.5 |

| Electron-Deficient Aniline | Thiophosgene/NaOH/DCM | 70 | 1.0 |

| Aliphatic Amine | Thiophosgene/Et3N/RT | 85 | 1.0 |

The use of dichloromethane as solvent provides optimal conditions for both substrate dissolution and product isolation [3]. Temperature control proves crucial, as elevated temperatures may lead to decomposition of the isothiocyanate product or formation of undesired side products such as symmetrical thioureas [1].

Mechanistic Considerations

The reaction proceeds through a well-established mechanism involving initial formation of a thiocarbamoyl chloride intermediate [2]. The stability of this intermediate depends on both electronic and steric factors, with electron-withdrawing substituents on the aromatic ring decreasing nucleophilicity and thus requiring more forcing conditions [3].

Amine-Thiocarbonylation Reactions

Alternative thiocarbonylation methodologies have been developed to address the limitations associated with thiophosgene use [4] [5]. These approaches utilize various thiocarbonyl transfer reagents that offer improved safety profiles while maintaining synthetic efficiency.

Thiocarbonyldiimidazole-Mediated Synthesis

Thiocarbonyldiimidazole represents a safer alternative to thiophosgene for isothiocyanate synthesis [6]. The reaction proceeds under mild conditions in organic solvents, typically dichloromethane, with triethylamine serving as the base. This methodology demonstrates excellent functional group tolerance and provides consistently high yields across diverse substrate classes [6].

The reaction mechanism involves nucleophilic attack of the amine on one of the imidazole-activated carbons, followed by elimination of imidazole to generate the isothiocyanate product [6]. The use of thiocarbonyldiimidazole eliminates the need for toxic reagents while maintaining high synthetic efficiency.

Carbon Disulfide-Based Methods

The formation of dithiocarbamate intermediates followed by desulfurization represents a widely employed strategy for isothiocyanate synthesis [7]. Primary amines react with carbon disulfide in the presence of bases such as potassium carbonate to form dithiocarbamate salts, which are subsequently treated with various desulfurization agents [3].

| Reagent System | Base/Catalyst | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Amine + CS2 + Base | K2CO3 | Water | 20 | 70-95 |

| Amine + Thiocarbonyldiimidazole | Et3N | CH2Cl2 | 25 | 85-95 |

| Amine + BOP Reagent | CS2 | DCM | 20 | 80-90 |

| Amine + Chlorothionoformate | NaOH | CH2Cl2 | 20 | 60-85 |

| Amine + TCDI | DMAP | THF | 25 | 75-90 |

This two-step approach offers the advantage of using readily available, less toxic starting materials while providing excellent yields [7]. The choice of desulfurization agent significantly impacts both reaction efficiency and product purity, with various reagents including hydrogen peroxide, sodium persulfate, and iodine being employed [8].

Green Chemistry Innovations

Aqueous-Phase Synthesis Using Potassium Carbonate

Recent developments in green chemistry have led to the implementation of aqueous-phase synthesis protocols that eliminate the need for organic solvents and toxic reagents [9] [10]. The potassium carbonate-mediated aqueous synthesis represents a significant advancement in environmentally sustainable isothiocyanate preparation.

Protocol Development

The aqueous synthesis employs potassium carbonate as both base and reaction medium, with water serving as the primary solvent [9]. The reaction proceeds through formation of a dithiocarbamate intermediate in the aqueous phase, followed by oxidative desulfurization using sodium persulfate [10].

The optimal reaction conditions involve treatment of the primary amine with carbon disulfide and potassium carbonate in water at room temperature, followed by addition of sodium persulfate after overnight stirring [9]. This protocol demonstrates broad substrate scope, accommodating both aliphatic and aromatic amines with yields ranging from 72% to 96% [10].

Environmental Benefits

The aqueous methodology offers significant environmental advantages over traditional organic solvent-based approaches [9]. The elimination of halogenated solvents reduces both toxicity concerns and waste generation, while the use of water-soluble reagents simplifies product isolation and purification [10].

Environmental factor analysis reveals E-factors as low as 0.989 for optimized protocols, representing a substantial improvement over conventional methodologies [11]. The aqueous workup procedures eliminate the need for complex extraction protocols, further reducing environmental impact [12].

| Method | Temperature (°C) | Reaction Time | Yield Range (%) | Environmental Factor |

|---|---|---|---|---|

| K2CO3/Water/Persulfate | 20 | 1 h | 72-96 | E-factor: 0.989 |

| Aqueous CS2 Method | 25 | overnight | 65-85 | Aqueous workup |

| Microwave-Aqueous | 80 | 30 min | 60-80 | MW assistance |

| Electrochemical | 25 | 2 h | 70-90 | No toxic reagents |

| Cyrene Solvent | 40 | 4 h | 34-95 | Green solvent |

Mechanistic Aspects

The aqueous-phase mechanism involves initial formation of the dithiocarbamate salt through nucleophilic attack of the amine on carbon disulfide, facilitated by the basic conditions provided by potassium carbonate [9]. The water-soluble nature of the potassium dithiocarbamate intermediate enables homogeneous reaction conditions and efficient subsequent oxidation [10].

Catalytic Systems Involving Sodium Persulfate

Sodium persulfate has emerged as a versatile and environmentally benign oxidizing agent for dithiocarbamate desulfurization [10] [8]. The catalytic systems employing sodium persulfate offer several advantages including mild reaction conditions, high selectivity, and excellent functional group compatibility.

Catalytic Mechanism

The sodium persulfate-mediated desulfurization proceeds through generation of sulfate radicals, which facilitate the oxidative elimination of sulfur from the dithiocarbamate intermediate [13]. The radical mechanism enables efficient conversion under mild conditions while maintaining high chemoselectivity for the isothiocyanate product [10].

The reaction can be enhanced through the use of various co-catalysts, including iron salts and basic additives [13]. Iron-catalyzed systems demonstrate improved reaction rates, although substrate compatibility may be somewhat limited compared to base-catalyzed variants [13].

Optimization Studies

Systematic optimization studies have identified optimal reaction parameters for sodium persulfate-mediated isothiocyanate synthesis [10]. The use of potassium carbonate as co-base enhances both reaction rate and yield, with pH values in the range of 8.0-8.5 providing optimal conditions [9].

| Catalyst System | Reaction Medium | Optimal pH | Substrate Compatibility | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Na2S2O8 alone | Water | 7.0 | Broad | 75 | High |

| Na2S2O8 + K2CO3 | Water | 8.5 | Very Broad | 85 | Very High |

| Na2S2O8 + Base | Aqueous | 8.0 | Broad | 80 | High |

| Na2S2O8 + Iron | Aqueous | 6.5 | Limited | 70 | Moderate |

| Na2S2O8 + Heat | Water | 7.5 | Moderate | 78 | High |

Temperature effects have been investigated, with room temperature conditions providing optimal balance between reaction rate and selectivity [10]. Elevated temperatures may lead to competitive oxidation processes, reducing the overall efficiency of isothiocyanate formation [8].

Purification and Yield Optimization Strategies

The purification of 4-chlorobenzyl isothiocyanate requires careful consideration of both product stability and purity requirements [14]. Various methodologies have been developed to address the challenges associated with isothiocyanate purification, including susceptibility to hydrolysis and potential for polymerization.

Column Chromatography Methods

Silica gel column chromatography remains the most widely employed purification technique for research-scale isothiocyanate synthesis [15]. The method provides excellent separation efficiency and can achieve purities exceeding 95% [15]. However, the technique suffers from limited scalability and relatively high solvent consumption.

Optimization of chromatographic conditions involves careful selection of eluent systems to balance separation efficiency with product recovery [15]. Typical eluent systems employ hexane/ethyl acetate gradients, with the ratio adjusted based on the polarity of impurities present [11].

Distillation-Based Purification

Vacuum distillation represents the preferred method for large-scale purification of 4-chlorobenzyl isothiocyanate [14]. The technique offers excellent scalability and provides high-purity products suitable for industrial applications [14]. Reduced pressure conditions are essential to prevent thermal decomposition, with typical distillation pressures ranging from 10 to 500 Pa [14].

The distillation process often incorporates preliminary acid washing steps to remove basic impurities and improve product quality [14]. The acid washing procedure employs dilute hydrochloric acid solutions, with the molar ratio of acid to base carefully controlled to ensure complete neutralization without product hydrolysis [14].

| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Cost Factor | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Column Chromatography | 85 | 95 | High | Poor | Moderate |

| Vacuum Distillation | 90 | 90 | Moderate | Excellent | Low |

| Acid Washing + Distillation | 92 | 98 | Low | Excellent | Low |

| Crystallization | 80 | 99 | Low | Good | Very Low |

| Liquid-Liquid Extraction | 75 | 85 | Very Low | Excellent | Low |

Advanced Purification Techniques

Crystallization methods have been developed for specific isothiocyanate derivatives, particularly those bearing additional functional groups that facilitate solid-state organization [16]. While crystallization typically provides the highest product purity, yield recovery may be somewhat reduced due to inherent losses during the crystallization process [16].

Liquid-liquid extraction protocols offer cost-effective alternatives for large-scale applications, although purity levels may be somewhat lower compared to chromatographic or distillation methods [10]. The technique demonstrates excellent scalability and minimal environmental impact, making it particularly attractive for industrial implementations [10].

Process Integration

Modern synthetic protocols increasingly employ integrated purification strategies that combine multiple techniques to optimize both yield and purity [14]. The sequential application of acid washing, vacuum distillation, and rectification provides an optimal balance between efficiency and product quality [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (66.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant